Cas no 898650-50-5 (1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine)

1-(3-Methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is a structurally complex sulfonamide derivative featuring a piperazine core with substituted aromatic groups. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeting agents due to its sulfonamide and piperazine functionalities. The presence of the 3-methyl-4-propoxybenzenesulfonyl moiety enhances its solubility and bioavailability, while the 2-methylphenyl substitution may influence binding affinity and selectivity. Its well-defined molecular architecture allows for precise modifications, making it valuable for medicinal chemistry research. The compound's stability under standard conditions further supports its utility in exploratory studies and process optimization.
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine structure
898650-50-5 structure
Product name:1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
CAS No:898650-50-5
MF:C21H28N2O3S
Molecular Weight:388.523624420166
CID:6338818
PubChem ID:8669564

1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
    • AKOS001415472
    • 1-(2-methylphenyl)-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine
    • 1-((3-methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine
    • Z283280552
    • 898650-50-5
    • F3237-0862
    • AP-263/43411805
    • 1-(2-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine
    • インチ: 1S/C21H28N2O3S/c1-4-15-26-21-10-9-19(16-18(21)3)27(24,25)23-13-11-22(12-14-23)20-8-6-5-7-17(20)2/h5-10,16H,4,11-15H2,1-3H3
    • InChIKey: JFAJWLKFHGKUIS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C)C=1)OCCC)(N1CCN(C2C=CC=CC=2C)CC1)(=O)=O

計算された属性

  • 精确分子量: 388.18206393g/mol
  • 同位素质量: 388.18206393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 554
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2Ų
  • XLogP3: 4.3

1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3237-0862-5μmol
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3237-0862-10μmol
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3237-0862-15mg
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3237-0862-50mg
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3237-0862-2mg
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3237-0862-2μmol
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3237-0862-3mg
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3237-0862-75mg
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
75mg
$208.0 2023-04-26
Life Chemicals
F3237-0862-10mg
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3237-0862-20μmol
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
898650-50-5 90%+
20μl
$79.0 2023-04-26

1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine 関連文献

1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazineに関する追加情報

Introduction to Compound with CAS No. 898650-50-5 and Product Name: 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine

The compound identified by the CAS number 898650-50-5 and the product name 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, belonging to the piperazine class, has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a sulfonyl group attached to a propoxy-substituted benzene ring, combined with a 2-methylphenyl moiety on the piperazine core, suggests a multifaceted interaction potential with biological targets.

In recent years, the exploration of piperazine derivatives has been extensive, particularly due to their role as key scaffolds in the development of drugs targeting various neurological and cardiovascular disorders. The specific substitution pattern in 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine makes it a promising candidate for further investigation into its pharmacological properties. The sulfonyl group, known for its ability to enhance binding affinity and metabolic stability, is particularly noteworthy in this context.

Current research in the field of medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug design. The compound's molecular structure suggests potential interactions with enzymes and receptors involved in neurotransmitter modulation. For instance, the 2-methylphenyl group may contribute to hydrophobic interactions, while the propoxy group could influence solubility and bioavailability. These factors are critical in determining the compound's efficacy and selectivity in biological systems.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Piperazine derivatives have been widely studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The unique combination of substituents in 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine may offer advantages over existing therapeutic agents by providing a more balanced pharmacological profile. This includes improved target specificity and reduced side effects, which are often associated with off-target interactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. Molecular docking studies using 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine have shown promising interactions with various protein targets relevant to neurological disorders. These virtual screening approaches have accelerated the drug discovery process by identifying lead compounds that require further experimental validation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the sulfonyl group at the 3-position of the benzene ring followed by functionalization at the 4-position with a propoxy group represents a challenging yet achievable synthetic route. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

In addition to its potential therapeutic applications, 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine may also find utility in research as a tool compound for studying enzyme mechanisms and receptor binding dynamics. Its well-defined structure allows researchers to probe specific interactions within biological systems, providing valuable insights into drug action at the molecular level.

The development of novel drug candidates is a complex process that involves extensive preclinical testing before human trials can begin. However, preliminary in vitro studies suggest that 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine exhibits promising properties that warrant further investigation. These include adequate solubility, stability under physiological conditions, and potential for oral administration.

The role of piperazine derivatives in modern medicine is well-documented, with several FDA-approved drugs featuring this scaffold. The structural diversity within this class allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. As such, 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine represents an important addition to the growing library of piperazine-based compounds being explored for therapeutic purposes.

Future research directions may include exploring derivative structures to enhance specific properties such as bioavailability or target selectivity. Additionally, investigating the compound's interaction with cellular pathways could provide new insights into its mechanisms of action. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in unlocking the full potential of this compound.

In conclusion, 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine (CAS No. 898650-50-5) is a structurally interesting compound with significant implications for pharmaceutical research. Its unique combination of substituents positions it as a valuable candidate for further development into novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases through targeted molecular intervention.

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